molecular formula C4H11ClN2 B1274152 Pyrrolidin-1-amine hydrochloride CAS No. 63234-71-9

Pyrrolidin-1-amine hydrochloride

Cat. No. B1274152
CAS RN: 63234-71-9
M. Wt: 122.6 g/mol
InChI Key: KTVYGDJRKCXTRA-UHFFFAOYSA-N
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Description

Pyrrolidin-1-amine hydrochloride is a chemical compound that is not explicitly detailed in the provided papers, but its structure and properties can be inferred from the related compounds discussed. The compound is likely to be a hydrochloride salt of pyrrolidin-1-amine, which is a derivative of the pyrrole heterocycle. Pyrrole is a five-membered aromatic ring with one nitrogen atom, and pyrrolidin-1-amine would be a saturated version of this ring with an amine group at the first position.

Synthesis Analysis

The synthesis of pyrrolidine derivatives is well-documented in the provided literature. For instance, the sustainable iridium-catalyzed synthesis of pyrroles from secondary alcohols and amino alcohols is described, which could potentially be adapted for the synthesis of pyrrolidin-1-amine hydrochloride . Additionally, the synthesis of chiral 1-(1H-pyrrole) derivatives from primary amines and tetrahydro-2,5-dimethoxyfuran is reported, which suggests that similar methods could be used for synthesizing pyrrolidin-1-amine derivatives .

Molecular Structure Analysis

The molecular structure of pyrrolidin-1-amine hydrochloride would consist of a pyrrolidine ring with an amine group at the first position and a chloride ion to form the hydrochloride salt. Structural studies of related compounds, such as 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, provide insights into the types of intermolecular interactions, such as hydrogen bonding and C-H...π interactions, that could stabilize the crystal structure of pyrrolidin-1-amine hydrochloride .

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine derivatives can be quite diverse. For example, the unique oxidation reaction of amides catalyzed by ruthenium porphyrin, which converts N-acylpyrrolidines to N-acyl amino acids, indicates that pyrrolidin-1-amine could undergo similar oxidative transformations . Moreover, the synthesis and reactions of 1H-pyrrolo[2,3-b]pyridines show that these compounds can undergo various electrophilic substitutions, which might also be applicable to pyrrolidin-1-amine derivatives .

Physical and Chemical Properties Analysis

While the physical and chemical properties of pyrrolidin-1-amine hydrochloride are not directly reported, the properties of related pyrrolidine and pyrrole derivatives can provide some insights. For instance, the solubility of the compound in water would be influenced by the presence of the hydrochloride group, and its melting point could be deduced from similar structures. The spectral data from compounds like 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine could be used to predict the NMR and IR spectra of pyrrolidin-1-amine hydrochloride .

Scientific Research Applications

  • Drug Discovery
    • Pyrrolidine is a versatile scaffold for novel biologically active compounds .
    • It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
    • The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
    • Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
  • Asymmetric Synthesis of Organocatalysts

    • Substituted chiral pyrrolidines represent one of the most common heterocyclic structural motifs that are present in biologically active natural and synthetic compounds .
    • This scaffold also plays a crucial role as a building block in organic synthesis and it characterizes the structure of many ligands .
    • Since the advent of organocatalysis, chiral pyrrolidines have been used for the facile construction of complex molecular architectures .
    • A deeper knowledge of organocatalytic reaction mechanisms has been acquired, allowing for the fine-tuning of the structures of privileged catalysts or proposing completely new molecular entities that are able to efficiently catalyze these transformations .
  • Antitrypanosomal Activity

    • Pyrrolidine derivatives have been studied for their antitrypanosomal activity .
    • Structural modifications were restricted to the amino substituent including amino, a (pyrrolidin-1-yl) and (4-methylpiperazin-1-yl) groups of compounds .
    • These modifications can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
  • Pyrrolone and Pyrrolidinone Derivatives in Pharmaceutical Effects

    • Pyrrolones and pyrrolidinone derivatives are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents .
    • These compounds have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
    • The synthesis of these derivatives offers a great scope in the field of medicinal chemistry .
  • Design of New Molecules in Drug Discovery

    • The five-membered pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
    • Heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
  • Synthesis of Alkaloids and Unusual β-amino Acids

    • Pyrrolidin-2-ones have been used in the synthesis of various alkaloids .
    • They also contribute to the synthesis of unusual β-amino acids such as statin and its derivatives .

Safety And Hazards

Pyrrolidin-1-amine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable, harmful, corrosive, and possibly mutagenic . It causes severe skin burns and eye damage and is harmful if swallowed or inhaled .

Future Directions

Pyrrolidine and its derivatives, including Pyrrolidin-1-amine hydrochloride, continue to be of great interest in drug discovery due to their versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

pyrrolidin-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.ClH/c5-6-3-1-2-4-6;/h1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVYGDJRKCXTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1389313-46-5
Record name 1-Pyrrolidinamine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389313-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90979271
Record name Pyrrolidin-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidin-1-amine hydrochloride

CAS RN

63234-71-9
Record name 1-Aminopyrrolidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63234-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidin-1-amine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063234719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidin-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolidin-1-amine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HN Nguyen, VJ Cee, HL Deak, B Du… - The Journal of …, 2012 - ACS Publications
… Following the general procedure to prepare 8a, isobenzofuran-1,3-dione (2.3 g, 15 mmol) was allowed to react with pyrrolidin-1-amine hydrochloride (2.1 g, 17 mmol) in toluene (34 mL) …
Number of citations: 29 pubs.acs.org

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